molecular formula C8H15NOS2 B137215 (4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine CAS No. 152560-97-9

(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine

Cat. No.: B137215
CAS No.: 152560-97-9
M. Wt: 205.3 g/mol
InChI Key: CVKKANSZTHXCRJ-RNFRBKRXSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine is a complex organic compound belonging to the thiazine family Thiazines are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Thiazine Ring: This can be achieved through cyclization reactions involving sulfur and nitrogen-containing precursors.

    Introduction of Substituents: Ethoxy, methyl, and methylthio groups can be introduced through various substitution reactions using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethoxy, methyl, and methylthio groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound with antimicrobial or anticancer properties.

    Medicine: As a lead compound for drug development targeting specific biological pathways.

    Industry: As an intermediate in the production of agrochemicals, dyes, or other specialty chemicals.

Mechanism of Action

The mechanism of action of (4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine depends on its specific interactions with molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors to modulate signaling pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    4H-1,3-Thiazine Derivatives: Compounds with similar thiazine ring structures but different substituents.

    Ethoxy-Substituted Thiazines: Compounds with ethoxy groups attached to the thiazine ring.

    Methylthio-Substituted Thiazines: Compounds with methylthio groups attached to the thiazine ring.

Uniqueness

(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine is unique due to its specific combination of substituents, which may confer distinct chemical and biological properties compared to other thiazine derivatives.

Properties

CAS No.

152560-97-9

Molecular Formula

C8H15NOS2

Molecular Weight

205.3 g/mol

IUPAC Name

(4R,6R)-4-ethoxy-6-methyl-2-methylsulfanyl-5,6-dihydro-4H-1,3-thiazine

InChI

InChI=1S/C8H15NOS2/c1-4-10-7-5-6(2)12-8(9-7)11-3/h6-7H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

CVKKANSZTHXCRJ-RNFRBKRXSA-N

Isomeric SMILES

CCO[C@@H]1C[C@H](SC(=N1)SC)C

SMILES

CCOC1CC(SC(=N1)SC)C

Canonical SMILES

CCOC1CC(SC(=N1)SC)C

Synonyms

4H-1,3-Thiazine,4-ethoxy-5,6-dihydro-6-methyl-2-(methylthio)-,(4R,6R)-rel-(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.